Cas no 2803861-52-9 (2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride)
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride
- EN300-37451134
- 2803861-52-9
-
- Inchi: 1S/C7H8BrNS.ClH/c8-7-3-4-5(9)1-2-6(4)10-7;/h3,5H,1-2,9H2;1H
- InChI Key: KUKFFAMOBJIUNO-UHFFFAOYSA-N
- SMILES: BrC1=CC2=C(CCC2N)S1.Cl
Computed Properties
- Exact Mass: 252.93276g/mol
- Monoisotopic Mass: 252.93276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.3Ų
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37451134-0.05g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 0.05g |
$200.0 | 2025-03-16 | |
| Enamine | EN300-37451134-0.1g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 0.1g |
$298.0 | 2025-03-16 | |
| Enamine | EN300-37451134-0.25g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 0.25g |
$425.0 | 2025-03-16 | |
| Enamine | EN300-37451134-0.5g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 0.5g |
$668.0 | 2025-03-16 | |
| Enamine | EN300-37451134-1.0g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 1.0g |
$857.0 | 2025-03-16 | |
| Enamine | EN300-37451134-2.5g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 2.5g |
$1680.0 | 2025-03-16 | |
| Enamine | EN300-37451134-5.0g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 5.0g |
$2485.0 | 2025-03-16 | |
| Enamine | EN300-37451134-10.0g |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride |
2803861-52-9 | 95.0% | 10.0g |
$3683.0 | 2025-03-16 | |
| Aaron | AR028H0Q-50mg |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride |
2803861-52-9 | 95% | 50mg |
$300.00 | 2025-02-16 | |
| Aaron | AR028H0Q-100mg |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride |
2803861-52-9 | 95% | 100mg |
$435.00 | 2025-02-16 |
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride
Introduction to 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride (CAS No. 2803861-52-9)
2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2803861-52-9, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative belongs to the thiophene family, characterized by its fused benzene-like structure incorporating sulfur. The presence of a bromine substituent at the 2-position and an amine group at the 4-position enhances its utility as a key intermediate in synthetic chemistry and drug development.
The compound’s molecular structure, featuring a cyclopenta[b]thiophene core, imparts unique electronic and steric properties that make it a valuable scaffold for designing novel bioactive molecules. In recent years, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride has garnered attention due to its potential applications in the synthesis of pharmacologically active agents. Its structural motif is reminiscent of several natural products and pharmaceuticals known for their therapeutic efficacy.
One of the most compelling aspects of this compound is its role as a precursor in the development of small-molecule inhibitors targeting various biological pathways. The brominated thiophene ring system provides a versatile platform for further functionalization, enabling chemists to explore diverse chemical modifications. This flexibility has been exploited in the design of molecules with antimicrobial, anti-inflammatory, and anticancer properties.
Recent advancements in medicinal chemistry have highlighted the significance of cyclopenta[b]thiophene derivatives in drug discovery. Studies have demonstrated that these scaffolds can interact with biological targets in unique ways, often leading to high affinity and selectivity. For instance, modifications at the 2-bromo and 4-amine positions have been shown to modulate binding interactions with enzymes and receptors, thereby influencing pharmacological outcomes.
The hydrochloride salt form of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride enhances its solubility in aqueous systems, making it more amenable for formulation into pharmaceutical preparations. This property is particularly advantageous for drug delivery systems where bioavailability and solubility are critical factors. The compound’s stability under various storage conditions further adds to its appeal as an industrial chemical intermediate.
In the context of modern drug development, 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride has been incorporated into several research pipelines aimed at identifying novel therapeutics. Its structural features align well with emerging trends in medicinal chemistry, such as the use of heterocyclic compounds in targeted therapy. Researchers have leveraged its framework to develop molecules that exhibit promising activity against resistant pathogens and chronic diseases.
The synthesis of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride involves multi-step organic transformations that highlight the compound’s synthetic utility. Key steps typically include bromination of a precursor thiophene derivative followed by cyclization and subsequent functionalization at the desired positions. These synthetic routes underscore the compound’s accessibility and scalability for industrial applications.
Electrochemical studies on this compound have also revealed interesting properties related to its redox behavior. The presence of electron-withdrawing groups like the bromine atom influences its electrochemical potential, making it a candidate for applications in organic electronics and catalysis. Such findings open up new avenues for interdisciplinary research combining pharmaceutical chemistry with materials science.
The pharmacokinetic profile of derivatives derived from 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride has been extensively studied to optimize bioavailability and minimize toxicity. Computational modeling techniques have been employed to predict how structural modifications affect metabolic stability and transport across biological membranes. These insights are crucial for designing next-generation drugs with improved therapeutic profiles.
Regulatory considerations play a vital role in the commercialization of compounds like 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical intermediates meet stringent quality standards before being used in drug formulations. Continuous advancements in process optimization further enhance the efficiency and cost-effectiveness of producing this valuable chemical entity.
The future prospects of 2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-amine hydrochloride are promising as research efforts continue to uncover new applications in drug discovery and material science. Collaborative initiatives between academic institutions and pharmaceutical companies are likely to drive innovation around this versatile compound. Its potential role in addressing unmet medical needs makes it a cornerstone of contemporary chemical biology research.
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